[3-(Trifluoromethoxy)pyridin-2-yl]methanol
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Overview
Description
[3-(Trifluoromethoxy)pyridin-2-yl]methanol is an organic compound that features a trifluoromethoxy group attached to a pyridine ring, with a methanol group at the 2-position.
Preparation Methods
The synthesis of [3-(Trifluoromethoxy)pyridin-2-yl]methanol can be achieved through several routes. One common method involves the chlorination of 3-picoline followed by fluorination to introduce the trifluoromethoxy group. Another approach is the construction of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often utilize vapor-phase reactions, which include a catalyst fluidized-bed phase and an empty phase to facilitate the fluorination process .
Chemical Reactions Analysis
[3-(Trifluoromethoxy)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents, although detailed conditions are less commonly reported.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often using strong nucleophiles under controlled conditions.
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents specific to the desired transformation. Major products formed from these reactions include quaternary ammonium cations and other substituted derivatives .
Scientific Research Applications
[3-(Trifluoromethoxy)pyridin-2-yl]methanol has several scientific research applications:
Biology: The compound’s unique properties make it a useful tool in studying biological processes, particularly those involving fluorinated molecules.
Mechanism of Action
The mechanism by which [3-(Trifluoromethoxy)pyridin-2-yl]methanol exerts its effects involves the interaction of the trifluoromethoxy group with molecular targets. The fluorine atoms in the trifluoromethoxy group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and stability. This interaction can modulate various molecular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
[3-(Trifluoromethoxy)pyridin-2-yl]methanol can be compared with other trifluoromethylpyridine derivatives. Similar compounds include:
Fluazifop-butyl: An herbicide used in crop protection.
Trifluoromethylpyridine: A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other trifluoromethylpyridine derivatives .
Properties
IUPAC Name |
[3-(trifluoromethoxy)pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQXFVRVIIQLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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